molecular formula C7H8NO5P B14576177 2-Amino-4-phosphonobenzoic acid CAS No. 61519-40-2

2-Amino-4-phosphonobenzoic acid

Cat. No.: B14576177
CAS No.: 61519-40-2
M. Wt: 217.12 g/mol
InChI Key: HXIUJQVBMVYGPO-UHFFFAOYSA-N
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Description

2-Amino-4-phosphonobenzoic Acid (CAS 61519-40-2) is a benzoic acid derivative with a molecular formula of C7H8NO5P and a molecular weight of 217.12 g/mol . As a phosphonic acid analogue of an aromatic amino acid, this compound is of significant interest in medicinal chemistry and biochemical research. Phosphono-amino acids are often investigated for their role as mimetics of natural amino acids, potentially acting as enzyme inhibitors or receptor antagonists due to their ability to mimic transition states or bind to active sites without being metabolized. Researchers utilize this family of compounds to study various biological processes, particularly in neuroscience, where similar phosphono derivatives are known to interact with glutamate receptors . The specific research applications and mechanism of action for this compound are an area of active investigation. This product is intended for research purposes by qualified professionals. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61519-40-2

Molecular Formula

C7H8NO5P

Molecular Weight

217.12 g/mol

IUPAC Name

2-amino-4-phosphonobenzoic acid

InChI

InChI=1S/C7H8NO5P/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H2,11,12,13)

InChI Key

HXIUJQVBMVYGPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1P(=O)(O)O)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Phosphonobenzoic Acid

De Novo Synthesis Strategies for 2-Amino-4-phosphonobenzoic Acid

The construction of the this compound molecule from basic precursors involves strategic chemical reactions to correctly position the amino, carboxylic acid, and phosphonate (B1237965) functional groups on the benzene (B151609) ring.

Development of Efficient Phosphonylation Reactions on Aromatic Systems

The introduction of a phosphonate group onto an aromatic ring is a critical step in the synthesis of this compound. Modern organic chemistry offers several powerful methods for forming carbon-phosphorus (C-P) bonds on aryl systems. These reactions typically involve the coupling of an aryl halide or a related precursor with a phosphorus-containing reagent.

Key strategies include transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed reaction can couple aryl bromides with phosphonates. A catalytic system based on palladium(II) acetate (B1210297) and a suitable phosphine (B1218219) ligand like CataCXium A enables the coupling of aryl bromides with benzylic phosphonates. organic-chemistry.org Another approach involves the palladium-catalyzed hydrophosphorylation of alkynes with H-phosphonates, which provides a route to alkenylphosphonates that can be further modified. organic-chemistry.org More recently, visible-light-promoted, metal-free methods have been developed. One such method allows for the phosphonylation of diaryliodonium salts with phosphites in the presence of a base, offering a broad substrate scope and tolerance for various functional groups. organic-chemistry.org

For the specific synthesis of a 4-phosphonobenzoic acid derivative, a common starting material would be a 4-halobenzoic acid ester. The ester group protects the carboxylic acid while the halogen (typically bromine or iodine) serves as a handle for the phosphonylation reaction.

Table 1: Selected Methods for Aromatic Phosphonylation

Method Catalyst/Reagent Substrates Key Features
Palladium-Catalyzed Cross-Coupling Pd(OAc)₂ / CataCXium A Benzyl diisopropyl phosphonates and aryl bromides Efficient for creating diarylmethyl phosphonates. organic-chemistry.org
Visible-Light-Promoted Phosphonylation Visible light, base Diaryliodonium salts and phosphites Metal-free, tolerates various functionalities. organic-chemistry.org

Introduction of the Amino Moiety into Substituted Benzoic Acid Scaffolds

The placement of the amino group at the C-2 position relative to the carboxylic acid can be achieved either before or after the phosphonylation step. A common and effective strategy involves the nitration of a substituted benzoic acid scaffold, followed by the chemical reduction of the nitro group to an amine. For instance, a 4-phosphonobenzoic acid derivative could be subjected to nitration conditions to introduce a nitro group at the 2-position. Subsequent reduction, often carried out with reagents like tin(II) chloride or through catalytic hydrogenation, would yield the desired this compound.

In the realm of biochemistry, a parallel exists in the biosynthesis of para-aminobenzoic acid (PABA), an isomer of the target molecule. wikipedia.org Bacteria, plants, and fungi synthesize PABA from chorismate. This enzymatic process involves the action of 4-amino-4-deoxychorismate synthase and lyase to replace a hydroxyl group with an amino group and subsequently aromatize the ring. mdpi.comebi.ac.uk While not a synthetic laboratory method, this biological pathway underscores the strategy of introducing an amino group onto a pre-existing aromatic acid scaffold.

Stereoselective Approaches for Chiral Analogues of Amino Acid Phosphonates

While this compound itself is achiral, the synthesis of chiral analogues, particularly α-amino acid phosphonates, is a significant area of research. These methods are crucial for preparing compounds with specific biological activities.

One powerful approach is the use of chiral auxiliaries, such as the Schöllkopf bislactim ether method. This technique involves the stereoselective addition of the lithium salt of a bislactim ether to alkenylphosphonates, allowing for a high degree of control over the newly formed stereocenter. sciforum.net Subsequent hydrolysis yields the optically pure amino acid phosphonates. sciforum.net

Other established methods for synthesizing chiral α-amino acids can be adapted for phosphonate analogues. The Strecker synthesis, for example, involves the reaction of a ketone with an amine and a cyanide source. nih.gov By using a chiral amine or a chiral catalyst, this method can be rendered stereoselective. Similarly, the Bucherer-Bergs reaction, which uses ammonium (B1175870) carbonate and potassium cyanide to convert ketones into spirohydantoins, can be applied to synthesize chiral α-amino acids after hydrolysis of the hydantoin (B18101) intermediate. nih.gov This has been used to create constrained cycloalkyl analogues of glutamic acid containing a phosphonic acid group. nih.gov

The enantioselective hydrophosphonylation of imines, often catalyzed by chiral catalysts like quinine (B1679958) or chiral thioureas, provides another direct route to enantiomerically enriched α-amino phosphonates. organic-chemistry.org

Functionalization and Derivatization of the this compound Scaffold

The presence of three distinct functional groups—an amino group, a carboxylic acid, and a phosphonic acid—makes this compound a versatile platform for creating a diverse library of derivatives.

Modifications at the Amino Group for N-Substituted Derivatives

The primary amino group is a key site for derivatization. It can readily undergo reactions to form a variety of N-substituted products.

Schiff Base Formation and Reductive Amination: The amino group can be condensed with aldehydes, such as substituted salicylaldehydes or 5-nitrofurfural, to form imines, also known as Schiff bases. mdpi.comnih.gov These reactions are typically straightforward, often proceeding in high yield. The resulting imine can be further reduced, for example using sodium cyanoborohydride, in a reductive amination process to yield stable secondary amine derivatives. nih.gov

N-Acylation: The amino group can be acylated by reacting it with acid chlorides or anhydrides in the presence of a base like pyridine. researchgate.net This reaction forms an amide linkage and is a common method for attaching various acyl groups.

N-Alkylation: Direct alkylation of the amino group can be achieved using alkylating agents in the presence of a base such as potassium carbonate. nih.gov This method allows for the synthesis of mono- or di-alkylated amino derivatives.

Table 2: Examples of N-Substitutions on Aminobenzoic Acid Scaffolds

Reaction Type Reagents Product Type Reference
Schiff Base Formation Substituted Aldehydes Imine mdpi.comnih.gov
Reductive Amination Aldehyde, NaBH₃CN Secondary Amine nih.gov
N-Acylation Acid Chlorides, Pyridine Amide researchgate.net

Esterification and Amidation of the Carboxylic and Phosphonic Acid Moieties

Both the carboxylic acid and the phosphonic acid groups are amenable to esterification and amidation, further expanding the chemical space of accessible derivatives.

Carboxylic Acid Derivatization: The carboxylic acid can be converted to its corresponding esters or amides using standard organic chemistry techniques. Esterification can be accomplished under acidic conditions (Fischer esterification) or by using coupling agents.

Phosphonic Acid Derivatization: The phosphonic acid group, a diacid, can be esterified. A method for esterifying a related compound, 2-hydroxy-4-aminobenzoic acid, involves heating with a phenol (B47542) in the presence of a strong condensing agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid. google.com The phosphonic acid can also be converted to phosphonate esters. A common laboratory practice involves deprotection of dialkyl phosphonate esters, for example, by treating them with bromotrimethylsilane (B50905) followed by hydrolysis or methanolysis. beilstein-journals.org Hydrogenolysis is another method used to deprotect dibenzyl phosphonates to yield the free phosphonic acid. beilstein-journals.org

Furthermore, the phosphonic acid can be converted into phosphonamidates. This can be achieved by first converting the phosphonic acid to a more reactive intermediate, such as a phosphonochloridate, which then reacts with an amino acid ester or another amine. mdpi.combeilstein-journals.org This creates a phosphorus-nitrogen bond, linking the scaffold to other molecules of interest. mdpi.com

Introduction of Additional Substituents via Electrophilic or Nucleophilic Aromatic Substitution

The reactivity of the benzene ring in this compound is governed by the electronic properties of its three substituents. The amino group is a powerful activating group and is ortho-, para-directing, while the carboxylic acid and phosphonic acid groups are deactivating and meta-directing. This complex interplay of directing effects makes the prediction and control of regioselectivity in electrophilic aromatic substitution challenging.

Conversely, for nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring typically requires strong electron-withdrawing groups to be present to stabilize the intermediate Meisenheimer complex. wikipedia.orgnih.govnih.govyoutube.comhawaii.edulibretexts.org The deactivating nature of the carboxyl and phosphono groups, while not as potent as a nitro group, can facilitate nucleophilic substitution, particularly if a good leaving group is present at an activated position. wikipedia.orgnih.govnih.govyoutube.comhawaii.edulibretexts.org

Detailed research on the specific electrophilic or nucleophilic aromatic substitution reactions on this compound is not extensively reported in the publicly available literature. However, general principles of aromatic substitution can be applied to predict potential reaction outcomes. For instance, halogenation or nitration would likely occur at the positions ortho and para to the strongly activating amino group (positions 3 and 5), though steric hindrance from the adjacent substituents might influence the product distribution.

Mechanistic Elucidation of Synthetic Pathways and Reaction Kinetics

A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and its derivatives. While specific mechanistic studies on the synthesis of this particular molecule are scarce, the general mechanisms for the formation of aminophosphonic acids and the functionalization of benzoic acids provide a foundational understanding.

Kinetic studies on the formation of related amino acid derivatives, such as 2-thiohydantoins, have been conducted using techniques like ¹H NMR spectroscopy to monitor the reaction progress and determine kinetic parameters. masterorganicchemistry.com Similar methodologies could be applied to investigate the formation of this compound and the subsequent introduction of substituents, providing valuable insights into the reaction rates and the influence of various parameters such as temperature, concentration, and catalysts.

Computational studies, such as those performed on the synthesis of 2-amino-3,5-diiodobenzoic acid, can also provide valuable mechanistic insights. nih.gov Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the most likely reaction mechanisms. nih.gov

Molecular Recognition and Biochemical Interaction Studies of 2 Amino 4 Phosphonobenzoic Acid

Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial in pharmacology for the development of drugs and in biochemistry for elucidating metabolic pathways. The mechanisms of inhibition are broadly categorized based on how the inhibitor interacts with the enzyme and the substrate.

Investigation of Enzyme Active Site Binding Modes

The active site of an enzyme is a specific region, typically a pocket or groove on the enzyme's surface, where the substrate binds and the chemical reaction is catalyzed. a2bchem.comnih.gov The binding is highly specific, determined by the three-dimensional arrangement of amino acid residues within the active site. a2bchem.com These residues form various interactions with the substrate, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and temporary covalent bonds. nih.gov

For a molecule like 2-Amino-4-phosphonobenzoic acid, its constituent parts—the aminobenzoic acid backbone and the phosphonate (B1237965) group—would dictate its binding mode. The aromatic ring, carboxylate, and amino groups are analogous to para-aminobenzoic acid (PABA), a known precursor in the folate synthesis pathway in bacteria. This suggests a potential for binding to enzymes in this pathway.

Furthermore, phosphonate-containing inhibitors targeting enzymes like glutamate (B1630785) carboxypeptidase II (GCPII) are well-documented. nih.govembopress.orgnih.gov In these cases, the phosphonate group often interacts with metal ions (like zinc) in the active site and forms hydrogen bonds with key amino acid residues, mimicking the natural substrate. nih.govembopress.org The binding of inhibitors can induce conformational changes in the active site, a concept known as "induced fit," which can further stabilize the enzyme-inhibitor complex. a2bchem.com

Analysis of Competitive and Non-Competitive Inhibition Kinetics

The kinetics of enzyme inhibition describe how the inhibitor affects the enzyme's reaction rate. This analysis is fundamental to characterizing the inhibitor's mechanism of action.

Competitive Inhibition: In this mode, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. researchgate.netnih.gov The inhibitor is not chemically converted into a product. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. nih.gov Kinetically, competitive inhibition increases the Michaelis constant (Kₘ) of the enzyme, reflecting a lower apparent affinity for the substrate, but does not change the maximum reaction velocity (Vₘₐₓ). nih.gov

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. nih.govnih.gov This binding alters the enzyme's three-dimensional structure, reducing its catalytic efficiency without preventing the substrate from binding. nih.gov The inhibition cannot be overcome by increasing the substrate concentration. nih.gov In non-competitive inhibition, the Vₘₐₓ is decreased, while the Kₘ remains unchanged. nih.gov

While specific kinetic studies for this compound are not available, related aminobenzoic acid derivatives have been shown to act as competitive inhibitors. For example, 2-(oxalylamino)-benzoic acid is a competitive inhibitor of protein-tyrosine phosphatases. researchgate.net

Role as Transition State Analogues or Bioisosteric Mimics

Transition State Analogues: These are compounds that are chemically and structurally similar to the high-energy transition state of a substrate in an enzyme-catalyzed reaction. Enzymes have a high affinity for the transition state, and thus, these analogues can bind much more tightly to the enzyme than the substrate itself, acting as potent inhibitors. nih.gov The tetrahedral phosphonate group is a classic example of a moiety used to mimic the tetrahedral transition state of peptide or ester hydrolysis. nih.gov

Bioisosteric Mimics: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. nih.govnih.gov The phosphonate group (-PO₃H₂) is a well-established bioisostere of the carboxylate group (-CO₂H) and the phosphate (B84403) group (-OPO₃H₂). This mimicry allows phosphonate-containing molecules to interact with enzymes and receptors that normally bind carboxylate- or phosphate-containing substrates. For instance, phosphinic and phosphonic acid bioisosteres of isonipecotic acid have been developed as GABA receptor antagonists. nih.gov Given its structure, this compound could act as a bioisostere of naturally occurring amino acids or their metabolites.

Identification of Specific Enzyme Targets within Metabolic Pathways

The structural features of this compound suggest several potential metabolic pathways and enzyme targets for its inhibitory activity.

Folate Biosynthesis: As an analogue of PABA, a key component for folate synthesis in microorganisms, a primary potential target would be dihydropteroate (B1496061) synthase (DHPS). Sulfonamides, which are also PABA analogues, act by inhibiting this enzyme.

Glutamate Metabolism: The phosphonate group makes it a structural analogue of glutamate. Therefore, enzymes involved in glutamate metabolism are plausible targets. One such key enzyme is Glutamate Carboxypeptidase II (GCPII) , a zinc metalloenzyme that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) to glutamate and N-acetyl-L-aspartate. nih.gov Inhibition of GCPII is a therapeutic strategy for neuroprotection. nih.gov Numerous phosphonate-based inhibitors of GCPII have been developed. nih.govembopress.orgnih.gov

Kynurenine (B1673888) Pathway: This pathway is responsible for the metabolism of tryptophan. nih.gov Some intermediates in this pathway are structurally related to aminobenzoic acids. Inhibitors of enzymes like kynurenine 3-monooxygenase can alter the levels of neuroactive metabolites and have therapeutic potential. nih.govnih.gov Compounds like meta-nitrobenzoylalanine have been shown to inhibit kynurenine hydroxylase. nih.gov This pathway represents another potential area of interaction for this compound.

Receptor Ligand Interactions and Agonist/Antagonist Characterization

In addition to enzyme inhibition, many biologically active molecules exert their effects by binding to receptors on the cell surface or within the cell.

Binding Affinity and Selectivity Profiling

Binding affinity refers to the strength of the interaction between a ligand and its receptor, often quantified by the dissociation constant (K𝘥) or the half-maximal inhibitory concentration (IC₅₀). Selectivity is a measure of a ligand's ability to bind to a specific receptor type over others.

While there is no specific binding affinity data available for this compound, the broader class of aminophosphonates has been extensively studied, particularly in the context of glutamate receptors. For example, 2-amino-4-phosphonobutanoic acid (AP4) and its analogues are known agonists or antagonists at metabotropic glutamate receptors (mGluRs). nih.govnih.govnih.gov L-AP4 is a potent and selective agonist for group III mGluRs. nih.gov The phosphonate group is crucial for this interaction.

It is critical to note that AP4 is an aliphatic butanoic acid derivative, and its pharmacology cannot be directly extrapolated to the aromatic benzoic acid structure of this compound. The rigid, planar phenyl ring in the latter would impose very different conformational constraints compared to the flexible alkyl chain of AP4, almost certainly leading to a different receptor binding and selectivity profile. However, the known activity of aminophosphonates at glutamate receptors suggests that this class of receptors could be a starting point for investigating the potential targets of this compound.

Below is an illustrative table showing the kind of data that would be generated in binding affinity and selectivity profiling studies, using data for the related compound L-AP4 and one of its antagonists as an example.

CompoundTarget ReceptorActivityAffinity MetricValue (µM)
L-2-amino-4-phosphonobutanoic acid (L-AP4)mGlu4AgonistEC₅₀0.08
L-2-amino-4-phosphonobutanoic acid (L-AP4)mGlu6Agonist--
L-2-amino-4-phosphonobutanoic acid (L-AP4)mGlu7Agonist--
L-2-amino-4-phosphonobutanoic acid (L-AP4)mGlu8Agonist--
2-Amino-2-methyl-4-phosphonobutanoic acid (MAP4)mGlu4aAntagonistKᵢ190 nih.gov

Functional Characterization as Agonists or Antagonists at Specific Receptors (e.g., drawing parallels with metabotropic glutamate receptors, if applicable)

The functional role of a compound as either an agonist (which activates a receptor) or an antagonist (which blocks a receptor) is fundamental to its pharmacological profile. While direct studies characterizing this compound at specific receptors are not extensively detailed in the provided research, parallels can be drawn from the well-studied actions of analogous phosphonate-containing compounds at metabotropic glutamate receptors (mGluRs).

Metabotropic glutamate receptors are a class of G-protein coupled receptors that are crucial in modulating synaptic transmission and neuronal excitability in the central nervous system. youtube.com They are typically classified into three groups (I, II, and III). youtube.com The glutamate analogue L-2-amino-4-phosphonobutanoic acid (L-AP4), which shares a phosphonate group, is a well-established potent and selective agonist for group III mGluRs. nih.govnih.gov L-AP4 and its analogues have been shown to inhibit synaptic transmission, a characteristic effect mediated by their agonist activity at these receptors. nih.govnih.govnih.gov

For instance, studies on the mGluR4a subtype, a member of the group III family, have demonstrated that L-AP4 and several of its cyclic analogues act as agonists, inhibiting forskolin-stimulated cyclic AMP formation. nih.govnih.gov A significant correlation has been found between the potency of these compounds in displacing [3H]-L-AP4 binding and their functional activity, confirming the relevance of this binding site for agonist action. nih.gov The activity of these compounds is often evaluated by their half-maximal effective concentration (EC50), which quantifies their potency as agonists.

Conversely, an antagonist would block the action of an endogenous agonist like glutamate or an exogenous agonist like L-AP4. For example, the antagonist (+)-alpha-methyl-4-carboxyphenylglycine has been shown to block the effects of L-AP4 in certain neural pathways. nih.gov While L-2-amino-3-phosphonopropionic acid (L-AP3) is known as an mGluR antagonist, it also exhibits inhibitory effects on enzymes like phosphoserine phosphatase, indicating that its actions can extend beyond receptor antagonism. medchemexpress.cn

Given the structural similarity (the presence of both an amino acid moiety and a phosphonic acid group), it is plausible that this compound could interact with receptors like mGluRs. However, without specific experimental data, its functional role remains speculative. Its larger aromatic structure, compared to the aliphatic chain of L-AP4, would significantly influence its binding affinity and efficacy, potentially conferring a different profile of activity or receptor selectivity.

Allosteric Modulation versus Orthosteric Binding Analysis

When a ligand binds to a receptor, it can do so at two principal types of sites: orthosteric or allosteric.

Orthosteric binding occurs at the primary, evolutionarily conserved site where the endogenous agonist (like a neurotransmitter) binds. nih.govnih.gov Orthosteric drugs directly compete with the natural ligand. nih.gov If an orthosteric ligand is an agonist, it mimics the natural ligand to activate the receptor. If it is an antagonist, it blocks the binding of the endogenous agonist, thereby inhibiting receptor activity. nih.gov

Allosteric binding happens at a topographically distinct site on the receptor. nih.govnih.gov Allosteric modulators are not in direct competition with the endogenous ligand and can influence receptor function in more nuanced ways. nih.gov Their effects are dependent on the presence of the orthosteric ligand. nih.gov They are categorized as:

Positive Allosteric Modulators (PAMs): These substances enhance the affinity and/or efficacy of the orthosteric agonist. pitt.eduresearchgate.net

Negative Allosteric Modulators (NAMs): These reduce the affinity and/or efficacy of the orthosteric agonist. pitt.eduresearchgate.net

Silent Allosteric Modulators (SAMs) or Neutral Allosteric Ligands: These bind to the allosteric site without affecting the orthosteric ligand's function but can block other allosteric modulators from binding. pitt.eduresearchgate.net

A key advantage of allosteric modulators is their potential for greater receptor subtype selectivity, as allosteric sites are generally less conserved across receptor families than orthosteric sites. nih.govfrontiersin.org This can lead to drugs with fewer side effects. nih.gov

There is currently no specific research available that analyzes whether this compound functions as an orthosteric ligand or an allosteric modulator at any given receptor. Such an analysis would require binding assays to determine if it competes with a known orthosteric ligand and functional assays to see how it modulates the receptor's response to its primary agonist.

Table 1: Comparison of Orthosteric and Allosteric Ligands

Feature Orthosteric Ligands Allosteric Modulators
Binding Site Primary, endogenous ligand site nih.gov Topographically distinct site nih.gov
Mechanism Direct competition with endogenous ligand nih.gov Modulates the effect of the endogenous ligand nih.gov
Effect on Activity Can activate (agonist) or block (antagonist) Can enhance (PAM), inhibit (NAM), or have no effect (SAM) pitt.edu
Selectivity Often lower due to conserved binding sites nih.gov Potentially higher due to diverse binding sites nih.gov
Saturability Effects are limited by receptor number "Ceiling effect" as they depend on the orthosteric ligand frontiersin.org

Protein-Ligand Binding Dynamics and Specificity Studies

Computational Molecular Docking with Target Macromolecules

Computational molecular docking is a powerful technique used in drug discovery to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in understanding the binding geometry, stability of the complex, and the key molecular interactions that drive the binding process. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring them based on their binding energy. nih.gov

Docking studies can reveal:

Binding Affinity: Calculated as binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. Lower binding energy suggests a more stable complex. nih.gov

Key Residues: Identifies specific amino acids in the receptor's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.gov

Binding Mode: Provides a 3D model of the ligand-receptor complex, showing the precise orientation of the ligand within the binding pocket.

While no specific molecular docking studies for this compound were found in the provided search results, such studies are common for analogous compounds. For example, docking studies on aminophosphonate derivatives have been used to investigate their potential as anticancer agents by modeling their interaction with protein targets like VEGFR2 and FGFR1. nih.gov Similarly, studies on fructose-1,6-biphosphatase inhibitors have used docking to understand the essential role of the phosphonic acid group in binding to the receptor. researchgate.net

A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the active site of a relevant protein target. The results would provide valuable insights into its potential biological activity and guide further experimental studies.

Analysis of Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is often not a simple "lock-and-key" event but rather a dynamic process that can induce significant conformational changes in the protein's structure. nih.gov These changes are critical for the protein's function, particularly in the context of receptor activation and allosteric modulation.

Allosteric drugs, by definition, function by inducing a conformational change at a site distant from where they bind, which in turn affects the orthosteric site's shape and activity. nih.gov Even orthosteric binding can involve an "induced fit," where the protein structure adapts to accommodate the ligand.

Post-translational modifications, such as phosphorylation, provide a clear example of how adding a chemical group (a phosphate, which is structurally related to a phosphonate) can dramatically alter a protein's energy landscape and lead to localized or widespread conformational changes, often in loop regions. nih.govnih.gov Computational methods can predict these structural changes by phosphorylating a protein in silico and calculating the resulting low-energy conformations. nih.gov

There are no specific studies detailing the conformational changes that occur upon the binding of this compound to a macromolecule. Experimental techniques like X-ray crystallography or cryo-electron microscopy of the protein-ligand complex, compared to the unbound protein, would be required to visualize such changes. Computationally, molecular dynamics simulations could predict how the protein structure fluctuates and adapts in the presence of the ligand.

Metal Ion Chelation and Coordination within Biochemical Systems

Amino acids and their derivatives are excellent ligands for metal ions, forming coordination complexes. wikipedia.org The binding typically occurs through the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. wikipedia.org The presence of a phosphonate group, as in this compound, provides an additional strong binding site for metal ions.

Transition metal amino acid complexes are a broad class of compounds with diverse structures and applications, including as catalysts and antimicrobial agents. wikipedia.orggoogle.com The coordination can lead to various geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the ligands. wikipedia.orgscielo.br

The phosphonate group is particularly effective at coordinating with certain metal ions. For instance, studies have shown that porphyrin complexes containing metal ions can interact with aromatic amino acids, driven by a combination of electrostatic forces, hydrogen bonding, and π-stacking. nih.gov The specific metal ion in the complex plays a crucial role in the binding affinity and steric hindrance of the interaction. nih.gov

While specific studies on the metal ion chelation of this compound within a biochemical system were not identified, its structure suggests a strong potential to act as a chelating agent. The amino, carboxylate, and phosphonate groups could all participate in coordinating with essential biological metal ions (e.g., Zn²⁺, Mg²⁺, Fe³⁺), potentially influencing the function of metalloenzymes or other metal-dependent biological processes. The formation of such complexes could be investigated using techniques like infrared spectroscopy, which can confirm the coordination of the functional groups to the metal ions. scielo.br

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Structural Modifications and Their Impact on Bioactivity

Detailed SAR studies specifically for 2-Amino-4-phosphonobenzoic acid are not prominently featured in the available literature. To understand its potential bioactivity, one would typically investigate how modifications to its core structure affect its interaction with biological targets.

There is a lack of specific studies on the effects of altering substituent positions or the electronic properties of the benzene (B151609) ring, the amino group, or the phosphono group of this compound on its biological activity. For related aminobenzoic acid derivatives, research has shown that the position and nature of substituents can significantly influence their therapeutic properties. For instance, in a series of benzoylaminobenzoic acid derivatives, hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group were found to increase inhibitory activity against certain bacterial enzymes. nih.gov However, without direct studies, it is speculative to apply these findings to this compound.

The influence of stereochemistry is a critical factor in the bioactivity of chiral molecules. For the related compound, (2S)-2-amino-4-phosphonobutanoic acid (L-AP4), the S-enantiomer is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors. nih.gov This highlights the importance of the stereocenter at the alpha-carbon. It is highly probable that the stereochemistry of this compound would similarly dictate its potency and selectivity for any biological targets. However, specific studies confirming this for this compound are absent from the reviewed literature.

Modifications to the chain length and rigidity of the side chains are common strategies in medicinal chemistry to probe the optimal conformation for receptor binding. For analogs of AP4, introducing conformational constraints, such as through cyclopropyl (B3062369) or cyclobutane (B1203170) rings, has been shown to affect potency and receptor subtype selectivity. nih.govnih.gov For example, the synthesis of rigid analogs of AP4 helped to deduce that an extended conformation is likely the bioactive one at certain receptors. nih.govnih.gov These findings suggest that similar modifications to the structure of this compound would likely have a profound impact on its biological profile, but specific data is unavailable.

Quantitative Structure-Activity Relationship (QSAR) Model Development

A search for QSAR models specifically developed for this compound and its derivatives did not yield any results. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.gov The development of a robust QSAR model requires a dataset of structurally related compounds with measured biological activities. The lack of such data for this compound precludes the development of a specific QSAR model at this time. QSAR studies on other series of aminobenzoic acid derivatives have been performed, for example, on inhibitors of bacterial enzymes, but these models are not transferable to the unique scaffold of this compound. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is essential for understanding how a molecule can orient itself to bind to a receptor. For the analog L-AP4, molecular modeling and the study of conformationally restricted analogs have suggested that an extended conformation is preferred for binding to the L-AP4 receptor in the lateral perforant path of the hippocampus. nih.govnih.gov This was determined by comparing the activity of rigid analogs where the dihedral angle between the alpha-carbon, beta-carbon, gamma-carbon, and phosphorus atom was fixed. nih.gov Without experimental or computational studies on this compound itself, its bioactive conformation remains undetermined.

Pharmacophore Mapping and Ligand-Based Design Principles

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. No specific pharmacophore models for ligands of a receptor that binds this compound have been published. The development of a pharmacophore model relies on a set of active compounds from which common chemical features can be extracted. The absence of a known biological target and a series of active analogs for this compound makes the generation of a specific pharmacophore model impossible.

Advanced Characterization and Spectroscopic Investigations of 2 Amino 4 Phosphonobenzoic Acid

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy serves as a powerful tool for elucidating the molecular structure of compounds by probing their characteristic vibrational modes. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the functional groups present in a molecule and offer a unique "fingerprint" for identification.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the various functional groups within the 2-Amino-4-phosphonobenzoic acid molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The FTIR spectrum of 2-aminobenzoic acid, a related compound, shows characteristic bands for the amino and carboxyl groups. researchgate.net The stretching vibration of the –OH group in the carboxylic acid appears around 3600 cm⁻¹. icm.edu.pl In the case of 2-Amino-4-chlorobenzoic acid, the –NH2 symmetric and asymmetric stretching vibrations are observed in the range of 3529–3695 cm⁻¹. icm.edu.pl The scissoring vibration of the –NH2 group for this compound is found around 1577-1594 cm⁻¹, which aligns with the expected characteristic value of 1620 cm⁻¹. icm.edu.pl Furthermore, the absorption of amino acid side chains, particularly the carboxylic acids from aspartic and glutamic acids, contributes significantly to the amide II spectral range. nih.gov

For this compound, the presence of the phosphonic acid group introduces additional characteristic vibrations. The analysis of related organophosphorus compounds by FTIR reveals specific bands for P=O, P-O, and P-C bonds, which are expected to be present in the spectrum of the title compound.

Table 1: Characteristic FTIR Frequencies for Functional Groups in this compound and Related Compounds.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
Carboxylic Acid O-H Stretch ~3600 icm.edu.pl
Carboxylic Acid C=O Stretch ~1666-1670 icm.edu.pl
Amino Group N-H Asymmetric & Symmetric Stretch 3529-3695 icm.edu.pl
Amino Group N-H Scissoring 1577-1594 icm.edu.pl
Phosphonic Acid P=O Stretch Data not available
Phosphonic Acid P-O-H Stretch Data not available
Aromatic Ring C-H Stretch >3000 researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy complements FTIR by providing information on the vibrational modes that involve a change in polarizability. It is particularly useful for observing non-polar bonds and symmetric vibrations, thus offering a comprehensive vibrational fingerprint of the molecule.

The Raman spectra of aminobenzoic acid isomers have been studied to understand the influence of the amino group's position on the molecule's vibrational structure. researchgate.net For 4-aminobenzoic acid, the FT-Raman spectrum has been recorded and analyzed to assign the fundamental vibrational modes. researchgate.netchemicalbook.com These studies provide a basis for interpreting the Raman spectrum of this compound, where the substitution pattern on the benzene (B151609) ring will influence the vibrational frequencies. The characteristic Raman bands for the aromatic ring, the amino group, the carboxylic acid, and the phosphonic acid group can be identified and assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

One-dimensional NMR experiments, including ¹H, ¹³C, and ³¹P NMR, are fundamental for determining the basic structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For aminobenzoic acids, the aromatic protons typically appear in the region of 6.5-8.0 ppm. rsc.orghmdb.cachemicalbook.comhmdb.caspectrabase.com The chemical shifts of these protons are influenced by the electronic effects of the amino, carboxyl, and phosphono substituents. The protons of the amino and carboxylic acid groups are also observable and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The aromatic carbons of aminobenzoic acid derivatives show distinct signals, with the carboxyl carbon appearing at a lower field. rsc.orgresearchgate.nethmdb.canih.govchemicalbook.com The position of the phosphonic acid group will further influence the chemical shifts of the aromatic carbons due to its electronic and steric effects.

³¹P NMR: Phosphorus-31 NMR is specifically used to analyze the phosphorus-containing functional group. huji.ac.il The chemical shift of the phosphorus nucleus in the phosphonic acid group provides direct evidence for its presence and information about its electronic environment. nih.govspectrabase.com In phosphonic acid analogues, the phosphonyl resonances are typically found downfield compared to phosphoryl resonances. nih.gov The chemical shift can be influenced by factors such as pH. nih.govresearchgate.net

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound.

Nucleus Predicted Chemical Shift Range (ppm) Notes
¹H (Aromatic) 6.5 - 8.5 Influenced by substituent positions.
¹H (NH₂) Variable Dependent on solvent and concentration.
¹H (COOH) Variable Dependent on solvent and concentration.
¹³C (Aromatic) 110 - 150 Specific shifts depend on substitution.
¹³C (COOH) ~170 Characteristic for carboxylic acids.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the complex NMR spectra and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. sdsu.eduyoutube.com This is crucial for assigning the signals of the aromatic protons and confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. sdsu.eduyoutube.comcolumbia.edu This allows for the direct assignment of the protonated carbons in the molecule by linking the ¹H and ¹³C spectra.

Conformational Studies using NMR Spectroscopy

NMR spectroscopy can also provide insights into the three-dimensional structure and conformational preferences of this compound in solution. nih.gov Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons within the molecule. By analyzing the NOE correlations, it is possible to deduce the preferred orientation of the amino, carboxylic acid, and phosphonic acid groups relative to the benzene ring and to each other. Such studies are crucial for understanding the molecule's shape and how it might interact with other molecules.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, this method provides precise mass measurement and valuable insights into its chemical composition.

The molecular formula of this compound is C₇H₈NO₅P, corresponding to a theoretical molecular weight of approximately 217.12 g/mol . High-resolution mass spectrometry (HR-MS) can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Upon ionization, typically using techniques like electrospray ionization (ESI), the molecule can be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of this compound is expected to occur at its functional groups: the carboxylic acid, the amino group, and the phosphonic acid group. Common fragmentation pathways for related structures, such as aminobenzoic acids and organophosphorus compounds, include:

Decarboxylation: Loss of the carboxyl group (–COOH) as carbon dioxide (CO₂), resulting in a fragment ion with a mass loss of 44 Da.

Loss of Water: Elimination of a water molecule (H₂O) from the carboxylic acid or phosphonic acid group, leading to a mass decrease of 18 Da.

Phosphonic Acid Group Fragmentation: The –PO(OH)₂ group can undergo characteristic losses, such as the loss of HPO₃ (80 Da) or H₃PO₃ (82 Da).

Amine Group Cleavage: Fragmentation involving the amino group (–NH₂) can also occur.

Analyzing these fragments helps to piece together the molecule's structure, confirming the presence and connectivity of its functional groups. nih.gov

Table 1: Expected Mass Spectrometry Fragments for this compound

Fragmentation PathwayNeutral LossExpected Fragment m/z (for [M+H]⁺ of 218.0)
Loss of WaterH₂O200.0
Loss of AmmoniaNH₃201.0
DecarboxylationCO₂174.0
Loss of Carboxyl GroupHCOOH172.0
Loss of Phosphonic Acid MoietyH₃PO₃136.0

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that define the crystal structure.

Single-Crystal X-ray Diffraction for Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of a molecule's structure in the solid state. nih.gov To perform this analysis, a suitable single crystal of this compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed.

This analysis would reveal:

Molecular Conformation: The precise spatial orientation of the aminobenzoic acid backbone relative to the phosphono group.

Bond Parameters: Accurate measurements of bond lengths and angles for all atoms in the molecule.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. In the crystal lattice, the amino (–NH₂), carboxylic acid (–COOH), and phosphonic acid (–PO(OH)₂) groups can act as both hydrogen bond donors and acceptors. These interactions, such as N–H···O and O–H···O, dictate how the molecules pack together in the crystal. researchgate.net

Zwitterionic Form: The analysis can confirm if the molecule exists in a zwitterionic state in the crystal, with a proton transferred from an acidic group (carboxylic or phosphonic) to the basic amino group. nih.gov

Table 2: Illustrative Crystallographic Data from Single-Crystal XRD Analysis

ParameterExample Data
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 15.5 Å, b = 3.8 Å, c = 23.8 Å, β = 93.0°
Volume1381 ų
Z (molecules per unit cell)8
Calculated Density1.650 g/cm³
Hydrogen BondsN–H···O, O–H···O

Note: This table is illustrative of typical data obtained from an SCXRD experiment and is not the actual experimental data for this compound. researchgate.net

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline (powder) materials. units.it It is particularly crucial in pharmaceutical sciences for identifying different crystalline forms, known as polymorphs, which can have different physical properties. rigaku.comresearchgate.net

The PXRD pattern of a crystalline substance is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). For this compound, PXRD is used to:

Identify Crystalline Phases: Confirm the identity of a synthesized batch by comparing its PXRD pattern to a known standard.

Analyze Polymorphism: Detect the presence of different polymorphs. Each polymorph will produce a distinct PXRD pattern due to differences in its crystal lattice. researchgate.net

Assess Purity: Determine the presence of any crystalline impurities, which would appear as extra peaks in the diffraction pattern.

Study Phase Transitions: Monitor changes in the crystal structure as a function of temperature or humidity. units.it

The analysis involves irradiating a powder sample with X-rays and recording the intensity of the scattered rays at various angles. The resulting diffractogram provides information about the d-spacing between crystal lattice planes, according to Bragg's Law. nih.gov

Table 3: Representative Powder X-ray Diffraction Peak List

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
21.04.2360
25.83.4575
29.53.0340

Note: This table represents a hypothetical PXRD peak list for a single polymorph of this compound.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of a molecule, which are determined by its electronic structure and how it interacts with light.

The structure of this compound, containing an aromatic ring substituted with an electron-donating amino group and electron-withdrawing carboxylic and phosphonic acid groups, suggests it will have distinct photophysical properties.

UV-Visible Absorption: The compound is expected to absorb ultraviolet (UV) light due to π→π* and n→π* electronic transitions within the benzene ring and its substituents. The absorption spectrum would show one or more bands, with the position and intensity of the absorption maxima (λ_max) being sensitive to the solvent environment.

Fluorescence Emission: Many aminobenzoic acid derivatives are fluorescent. researchgate.net Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield are key parameters. These properties are often highly sensitive to solvent polarity and pH, as these factors can influence the electronic state and charge distribution of the molecule. This sensitivity makes such compounds potentially useful as environmental probes. researchgate.net

Table 4: Hypothetical Photophysical Properties in Different Solvents

SolventAbsorption λ_max (nm)Emission λ_max (nm)Stokes Shift (nm)
Dioxane29035060
Acetonitrile29538085
Water310450140

Note: This table illustrates the expected solvatochromic shifts in the photophysical properties and does not represent actual experimental data.

Computational Chemistry and Theoretical Studies on 2 Amino 4 Phosphonobenzoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given system, QM methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to calculate the molecule's total electronic energy. For amino acids and their derivatives, DFT calculations can elucidate the preferred conformations and the energetic landscape of the molecule. nih.gov

DFT methods, such as B3LYP and M06, paired with appropriate basis sets like 6-311++G(d,p), are employed to accurately model the geometry and energetics of complex organic molecules. nih.gov For instance, studies on similar amino acid complexes have shown that considering intermolecular interactions, such as those in a dimer or a polymerized state, can be crucial for obtaining results that align with experimental data. nih.gov The optimization process systematically adjusts the atomic coordinates to find the minimum energy structure, providing key information on bond lengths, bond angles, and dihedral angles.

Computational MethodBasis SetApplication
Density Functional Theory (DFT)6-311++G(d,p)Geometry Optimization, Energy Calculations
Hartree-Fock (HF)6-311CCG Geometry Optimization
B3PW916-311CCGGeometry Optimization
B3LYP6-311CCG**Geometry Optimization, NMR Properties

Table 1: Common quantum-mechanical methods and basis sets used for geometry optimization and property calculation of aminobenzoic acids and related compounds. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of QM calculations is the prediction of spectroscopic data. This is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be derived and compared with experimental values to validate the proposed structure. idc-online.comnih.gov The accuracy of these predictions can be enhanced by using specific functionals and basis sets tailored for NMR calculations and by employing scaling methods. idc-online.combeilstein-journals.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are instrumental in assigning the various vibrational modes of a molecule. researchgate.netnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled to better match experimental data, aiding in the detailed analysis of the molecule's vibrational behavior. researchgate.netresearchgate.net For complex molecules, this computational approach is essential for a complete assignment of the observed spectral bands. ijera.com

Elucidation of Reaction Mechanisms and Transition States

DFT is also a powerful tool for investigating chemical reactivity and reaction pathways. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, providing crucial insights into reaction kinetics. researchgate.net

For a molecule like 2-Amino-4-phosphonobenzoic acid, DFT could be used to study various potential reactions, such as proton transfer events or its interaction with other molecules. researchgate.net These calculations can reveal the step-by-step mechanism of a reaction, highlighting key intermediates and the energetic barriers between them. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While QM methods are excellent for studying static properties, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and the influence of the surrounding environment. nih.gov

For this compound, MD simulations can reveal how the molecule flexes and changes its shape in solution. This is particularly important for understanding how it might bind to a receptor, as both the ligand and the protein are flexible entities. nih.gov Furthermore, by explicitly including solvent molecules in the simulation, MD can accurately model the effects of the solvent on the molecule's conformation and dynamics. mdpi.com Coarse-grained MD simulations, which simplify the atomic representation, can be used to study larger systems and longer timescales, providing insights into processes like self-assembly and nanoparticle formation. nih.govresearchgate.net

Advanced Docking and Scoring Methodologies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is central to structure-based drug design, where the goal is to predict how a small molecule, like an analogue of this compound, might bind to a protein target.

Advanced docking algorithms explore a vast number of possible binding poses and use scoring functions to estimate the binding affinity for each pose. researchgate.netnih.gov These scoring functions typically account for various interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov The results of docking studies can provide valuable hypotheses about the binding mode of a ligand, which can then be tested experimentally. The use of interaction fingerprints, which encode the pattern of contacts between the ligand and protein residues, can further aid in the analysis and clustering of docking results. nih.gov

In Silico Screening and Virtual Library Design for Analogues

The principles of computational chemistry are extensively used in the design and screening of new molecules. In silico screening, or virtual screening, involves computationally evaluating large libraries of compounds to identify those that are most likely to bind to a specific biological target.

Starting with a lead compound like this compound, virtual libraries of analogues can be generated by systematically modifying its chemical structure. dlr.deresearchgate.net These libraries can then be screened using high-throughput docking against a protein of interest. nih.gov This approach allows for the rapid exploration of a vast chemical space, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov This significantly accelerates the early stages of drug discovery and the development of novel chemical probes.

Crystal Structure Prediction and Polymorphism Analysis

The solid-state properties of a pharmaceutical compound are critically dependent on its crystal structure. Crystal structure prediction (CSP) and the analysis of polymorphism—the ability of a substance to exist in two or more crystalline forms—are essential components of modern drug development. While specific CSP and polymorphism studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining related molecules, such as p-aminobenzoic acid (pABA) rsc.org.

Polymorphism is a significant consideration for aminobenzoic acid derivatives. For instance, p-aminobenzoic acid is known to exist in at least four polymorphic forms (α, β, γ, and δ), each exhibiting different physical properties rsc.org. The α and β forms are the most well-characterized, with the γ form being structurally similar to the α form, and the δ form being obtainable under high pressure rsc.org. The rarity of the β form, despite extensive study, highlights the complexities in predicting and controlling polymorphic outcomes rsc.org.

Computational crystal structure prediction calculations are employed to explore the solid-form energy landscape of a compound rsc.org. These methods generate a multitude of plausible crystal structures and rank them based on their lattice energies. This allows for an understanding of the thermodynamically and kinetically favored forms. For a molecule like this compound, with its multiple hydrogen bond donors (amine and carboxylic acid protons, phosphonic acid protons) and acceptors (carbonyl oxygen, phosphonyl oxygens, and the nitrogen atom), a complex polymorphic landscape can be anticipated. The interplay of these functional groups in forming various hydrogen-bonding networks would be a key determinant of the resulting crystal packing.

A review of the polymorphism in p-aminobenzoic acid (pABA) reveals the following known forms:

PolymorphKey Characteristics
α-pABA One of the most commonly found forms.
β-pABA A well-characterized but surprisingly rare form.
γ-pABA Structurally similar to the α form.
δ-pABA Obtained through high-pressure crystallization or compression of the α-form.

This table is based on a review of the polymorphism in p-aminobenzoic acid and is intended to be illustrative of the potential for polymorphism in related compounds like this compound. rsc.org

The crystal structure of related compounds, such as poly[aqua(μ2-2-amino-1,4-benzenedisulfonato-κ2O:O′)bis(μ2-pyrazin-κ2N:N′)silver(I)], further illustrates the complex coordination and packing arrangements that can be adopted by substituted aminobenzoic acids researchgate.net.

Predictive Modeling of Biochemical and Biological Activities

Predictive modeling, particularly through quantitative structure-activity relationship (QSAR) studies and machine learning, is a powerful tool for forecasting the biochemical and biological activities of compounds. These models establish a mathematical correlation between the chemical structure of a molecule and its biological effect. Given that this compound and its analogs are known to interact with N-methyl-D-aspartate (NMDA) receptors, predictive models for NMDA receptor antagonists are particularly relevant. nih.govosti.govnih.gov

Recent studies have utilized machine learning algorithms to build predictive models for the biological activities of chemical compounds on NMDA receptors. smums.ac.ir These models often employ molecular descriptors such as Lipinski's descriptors and PubChem fingerprints as independent features for training. smums.ac.ir The goal is to predict the biological activity of new molecules, thereby reducing the time and cost of drug discovery. smums.ac.ir Deep learning models have also been applied to generate novel NMDA receptor antagonists in silico, expanding the chemical space for potential therapeutic agents. osti.govrsc.org

QSAR studies on other classes of aminobenzoic acid derivatives have also demonstrated the utility of this approach. For example, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity is influenced by hydrophobicity, molar refractivity, aromaticity, and the presence of specific substituent groups. nih.gov Similarly, 3D-QSAR and molecular docking have been used to investigate 2-(oxalylamino)benzoic acid analogs as inhibitors of protein tyrosine phosphatase 1B (PTP1B), yielding models with good predictive power. nih.gov

The general workflow for such predictive modeling studies often involves the following steps, as exemplified by studies on NMDA receptor antagonists:

StepDescription
Data Collection Gathering a dataset of compounds with known biological activities from databases like ChEMBL. smums.ac.ir
Descriptor Calculation Calculating molecular descriptors (e.g., Lipinski's descriptors, PubChem fingerprints) that quantify various aspects of the chemical structure. smums.ac.ir
Model Training Using machine learning algorithms (e.g., various regression and classification models) to train predictive models based on the calculated descriptors and known activities. smums.ac.ir
Model Evaluation Assessing the performance of the models using statistical metrics like the coefficient of determination (R²) and root mean square error (RMSE). smums.ac.ir
Prediction Applying the validated models to predict the biological activities of new, untested compounds. smums.ac.ir

This table outlines a general workflow for predictive modeling of biochemical and biological activities based on a study of NMDA receptor modulators. smums.ac.ir

For this compound, these predictive modeling techniques could be employed to:

Estimate its binding affinity and selectivity for various NMDA receptor subtypes.

Predict its potential as a neuroprotective agent based on its structural similarity to known NMDA receptor antagonists. nih.gov

Guide the synthesis of derivatives with improved activity profiles by identifying key structural features that contribute to biological activity.

Applications in Advanced Research Probes and Biotechnological Tools

Development as Enzyme Probes for Biochemical Pathway Investigations

The structural components of 2-Amino-4-phosphonobenzoic acid make it a candidate for development as an enzyme probe to investigate biochemical pathways, particularly those involving amino acid metabolism. The core principle lies in using molecules that can interact with or be processed by specific enzymes, often leading to a detectable signal or the inhibition of a pathway.

Derivatives of amino acids are fundamental tools in metabolic pathway analysis. nih.gov Techniques such as isotopic labeling, where a compound is synthesized with stable isotopes like ¹³C, allow researchers to trace the flow of atoms through complex biochemical networks. nih.gov By feeding cells a ¹³C-labeled version of an amino acid probe, scientists can track its conversion into various metabolites, thereby confirming known pathways or discovering new enzymatic reactions. nih.gov

Furthermore, molecules that mimic natural enzyme substrates can act as inhibitors, providing a powerful method to study enzyme function. For instance, compounds like glufosinate (B12851) and glyphosate (B1671968) act as herbicides by inhibiting key enzymes in plant amino acid synthesis, such as glutamine synthetase and EPSP synthase, respectively. ucanr.eduucanr.edu Glufosinate, a phosphinic acid analog of glutamate (B1630785), inhibits glutamine synthetase, leading to a toxic accumulation of ammonia. ucanr.edu This demonstrates the potential for phosphonate-containing amino acids to serve as potent and specific enzyme inhibitors for research purposes.

Table 1: Examples of Amino Acid Derivatives as Enzyme Inhibitors

Compound Target Enzyme Pathway Inhibited
Glufosinate Glutamine Synthetase (GS) Glutamine synthesis
Glyphosate 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase Aromatic amino acid synthesis

This table illustrates how related compounds function as enzyme inhibitors, suggesting the potential mechanism for probes derived from this compound.

Creation of Receptor-Specific Probes for Neurobiological and Pharmacological Research

In neurobiology, analogs of neurotransmitters are crucial for dissecting the function of neural receptors. A closely related analog, (±)-2-Amino-4-phosphonobutyric acid (AP4), is a well-established tool in pharmacological research as a selective agonist for group III metabotropic glutamate receptors (mGluRs). sigmaaldrich.comchemicalbook.com The L-isomer, L-AP4, is particularly potent and selective for this receptor group, which includes mGlu4, mGlu6, mGlu7, and mGlu8. sigmaaldrich.comnih.govnih.gov

The utility of AP4 and its derivatives in neurobiological research is extensive:

Pathway Differentiation: In studies of the rat hippocampus, constrained analogues of AP4 have been used to differentiate between its bioactive conformations in the lateral perforant path (LPP) and the medial perforant path (MPP), revealing that the required conformation differs between these two neural pathways. nih.gov

Retinal Research: AP4 has been instrumental in studying information processing in the vertebrate retina. It selectively blocks the "ON" channel by acting on bipolar cells, without affecting the "OFF" channel, allowing researchers to isolate and study these two visual processing streams independently. nih.govnih.gov

The structural similarity of this compound to AP4—both possessing the key α-amino acid and phosphonate (B1237965) groups—suggests its potential as a scaffold for new receptor-specific probes. The substitution of a butyric acid chain with a benzoic acid ring would introduce rigidity and different electronic properties, which could be exploited to create ligands with novel selectivity profiles for glutamate receptors or other related neural targets.

Table 2: Research Findings on AP4 Analogues in Hippocampal Slices

Compound Pathway IC₅₀ (µM)
(Z)-2-amino-2,3-methano-4-phosphonobutanoic acid Lateral Perforant Path (LPP) 18
(E)-2-amino-2,3-methano-4-phosphonobutanoic acid Lateral Perforant Path (LPP) 17
(Z)-2-amino-2,3-methano-4-phosphonobutanoic acid Medial Perforant Path (MPP) 1580
(E)-2-amino-2,3-methano-4-phosphonobutanoic acid Medial Perforant Path (MPP) 81

Data from a study on constrained analogues of AP4, demonstrating their differential potency in distinct neural pathways. nih.gov

Utilization in Agrochemical Research as Selective Plant Growth Regulators or Herbicidal Agents

The functional groups within this compound are found in various agrochemically active compounds, suggesting its potential for development as either a plant growth regulator or a herbicide.

Benzoic acid and its derivatives are known to be involved in numerous physiological processes in plants, including seed germination, stress tolerance, and disease resistance. mdpi.com The carboxyl group and the aromatic ring are important structural features for auxin-like activity, which controls many aspects of plant development. mdpi.com Recently, organic salts based on p-aminobenzoic acid have been synthesized and shown to promote rooting and productivity in tomato plants (Solanum lycopersicum L.), highlighting the role of the aminobenzoic acid moiety in plant growth regulation. mdpi.com

Conversely, the phosphonate group is a key feature of several potent herbicides that target amino acid biosynthesis. umn.edu Glyphosate, a phosphonomethyl derivative of glycine, is a broad-spectrum herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway, blocking the production of aromatic amino acids. ucanr.edu Similarly, glufosinate, an analog of glutamic acid, inhibits glutamine synthetase. nih.gov The presence of both an amino acid-like structure and a phosphonate group in this compound provides a strong rationale for its investigation as a potential herbicidal agent that could disrupt essential amino acid metabolic pathways in weeds. ucanr.edugoogle.com

Integration into Supramolecular Architectures and Hybrid Materials for Specific Research Functions

The distinct carboxylic and phosphonic acid groups on the this compound molecule make it an excellent building block for constructing complex supramolecular assemblies and hybrid organic-inorganic materials. These functional groups can participate in strong, directional, non-covalent interactions such as hydrogen bonding, as well as form coordinate bonds with metal centers.

Research on phosphonobenzoic acids has demonstrated their utility in creating metal-organic frameworks (MOFs). For example, novel silver-based hybrid materials have been synthesized using 3-phosphono and 4-phosphonobenzoic acid. researchgate.net By controlling the synthesis conditions, such as pH, materials with different topologies and properties can be produced. In one instance, a compact 3D structure was formed where both the phosphonic and carboxylic acid groups linked to the silver network. researchgate.net In another, a layered structure was created where only the phosphonic acid groups bonded to the metal, leaving the carboxylic acid groups available for hydrogen bonding within the interlayer space. researchgate.net This tunability is critical for designing materials with specific functions, such as controlled release of silver ions for antimicrobial applications. researchgate.net

The aminobenzoic acid portion can also participate in reliable hydrogen-bonding patterns, such as the well-established carboxylic acid-pyridine synthon, to assemble molecules into predictable one- and two-dimensional networks. nih.gov The combination of these functionalities in a single molecule offers a powerful tool for crystal engineering and the rational design of functional materials.

Employment as Anchoring Groups for Surface Functionalization in Materials Science Research

In materials science, the ability to chemically attach molecules to a surface is crucial for creating functional devices. Both phosphonic acid and carboxylic acid (as part of the benzoic acid structure) are highly effective anchoring groups for binding organic molecules to metal oxide surfaces, such as titanium dioxide (TiO₂) and copper gallium oxide (CuGaO₂). researchgate.netdoaj.org

This surface functionalization is particularly important in the development of dye-sensitized solar cells (DSSCs), where an organic dye molecule must be securely attached to a semiconductor surface to ensure efficient electron injection. nih.govresearchgate.net Density functional theory (DFT) calculations have shown that phosphonic acids can form strong, stable bonds with the TiO₂ surface. researchgate.net

Furthermore, the presence of an amino group along with the phosphonic acid can provide additional functionality. Studies on amino-alkylphosphonic acid-grafted TiO₂ have shown that the amino group can remain available for further reactions, such as metal sorption for catalysis or environmental remediation. nih.gov The specific properties, such as the degree of surface modification and the stability of the grafted layer, can be tuned by changing the structure of the organic molecule. nih.gov Therefore, this compound, with its combination of a strong phosphonate anchor, a rigid benzoic acid spacer, and a functional amino group, represents a highly promising candidate for creating tailored surfaces in materials science research.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(±)-2-Amino-4-phosphonobutyric acid (AP4)
(Z)-2-amino-2,3-methano-4-phosphonobutanoic acid
(E)-2-amino-2,3-methano-4-phosphonobutanoic acid
2,4-dichlorophenoxyacetic acid (2,4-D)
3-phosphonobenzoic acid
4-phosphonobenzoic acid
Glufosinate
Glutamic acid
Glutamine
Glyphosate
Gostatin
p-aminobenzoic acid (pABAH)
Titanium dioxide (TiO₂)
Copper gallium oxide (CuGaO₂)
Silver
Iodo-substituted benzoic acids
Bromo-substituted benzoic acids

Emerging Research Directions and Future Perspectives

Novel Bio-conjugation Strategies for 2-Amino-4-phosphonobenzoic Acid

The development of efficient and selective bioconjugation strategies is crucial for the application of small molecules in biological systems. For this compound, its distinct functional groups—the amino, phosphonic acid, and carboxylic acid—offer multiple handles for conjugation to biomolecules such as proteins, peptides, and nucleic acids.

Future research is likely to focus on leveraging these groups for site-specific labeling and the creation of novel bioconjugates. For instance, the amino group can be targeted through well-established methods like N-hydroxysuccinimide (NHS) ester chemistry or reductive amination. The carboxylic acid can be activated for amide bond formation. The phosphonic acid group, a key feature of this molecule, presents a more unique handle for conjugation. Strategies targeting phosphonic acids are less common than those for amines or carboxylic acids, but they offer the potential for highly selective "phospho-specific" labeling.

One potential approach could be the adaptation of chemistries used for phosphorylating biomolecules. For example, carbodiimide-mediated coupling of the phosphonic acid to hydroxyl groups on proteins or other molecules could be explored. Furthermore, the development of "clickable" analogs of this compound, incorporating functionalities like alkynes or azides, would enable its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These click chemistry approaches are known for their high efficiency and orthogonality in biological systems.

Table 1: Potential Bioconjugation Strategies for this compound

Functional GroupPotential Conjugation ChemistryTarget Biomolecule Functionality
Amino GroupNHS Ester Acylation, Reductive AminationLysine side chains, N-termini
Carboxylic AcidCarbodiimide-mediated coupling (EDC/NHS)Amino groups (e.g., Lysine)
Phosphonic AcidCarbodiimide-mediated phosphonylationHydroxyl groups (e.g., Serine, Threonine)
Clickable AnalogsCuAAC, SPAACBiomolecules with corresponding functional tags

The successful development of such bioconjugation strategies would pave the way for the use of this compound as a molecular probe, a drug delivery vehicle, or a tool for fundamental biological studies.

Application in Chemical Biology for Proteomic Studies

Chemical proteomics utilizes small molecule probes to study protein function, interactions, and localization on a proteome-wide scale. The development of novel chemical probes with unique reactivity and selectivity is a key driver of this field. Aminophosphonic acids are recognized as valuable components in the design of such probes. escholarship.org

This compound could serve as a versatile scaffold for the development of chemical probes for proteomic studies. For example, by incorporating a photoreactive group, such as a diazirine or a benzophenone, onto the this compound backbone, photo-affinity probes could be generated. These probes, upon photoactivation, would covalently crosslink to interacting proteins, allowing for their subsequent identification by mass spectrometry.

Furthermore, the phosphonate (B1237965) group itself can be exploited for affinity-based protein profiling. Immobilizing this compound onto a solid support, such as agarose (B213101) beads, could create an affinity matrix to capture proteins that specifically bind to this motif. This would be particularly useful for identifying proteins that recognize phosphonate-containing ligands. The unique combination of functional groups on this compound could lead to the discovery of novel protein-ligand interactions that are not readily identified with conventional probes.

Development of High-Throughput Screening Assays for Derivatives

High-throughput screening (HTS) is a powerful technology for the discovery of new bioactive molecules from large chemical libraries. nih.govdokumen.publiverpool.ac.uk The development of robust and sensitive HTS assays is a prerequisite for identifying promising drug candidates. As the interest in this compound and its analogs grows, so too will the need for efficient screening platforms.

Future efforts in this area will focus on designing and validating HTS assays tailored to the specific biological targets of this compound derivatives. These assays could be biochemical, measuring the inhibition of a purified enzyme, or cell-based, assessing a specific cellular phenotype. For example, if a particular derivative is found to inhibit a specific kinase, an HTS assay could be developed to screen for more potent analogs by measuring the enzyme's activity in the presence of a library of related compounds.

The development of fluorescent or luminescent probes based on the this compound scaffold could also facilitate HTS. nih.gov Such probes could be designed to report on the activity of a target enzyme or the binding to a specific receptor. The establishment of reliable HTS assays will be instrumental in exploring the chemical space around this compound and unlocking its full therapeutic potential.

Table 2: Examples of Potential HTS Assays for this compound Derivatives

Assay TypePrinciplePotential Application
Biochemical AssayMeasures inhibition of a purified enzyme (e.g., kinase, phosphatase, HDAC)Discovery of enzyme inhibitors
Cell-Based Phenotypic AssayMeasures changes in cell viability, proliferation, or a specific signaling pathwayIdentification of compounds with desired cellular effects
Fluorescent Polarization AssayMeasures the binding of a fluorescently labeled derivative to a target proteinQuantifying binding affinity and screening for competitors
Reporter Gene AssayMeasures the expression of a reporter gene under the control of a specific promoterScreening for modulators of a particular signaling pathway

Multidisciplinary Approaches Integrating Chemical Synthesis, Computational Design, and Biological Evaluation

The modern drug discovery and development process relies heavily on a multidisciplinary approach that integrates chemical synthesis, computational modeling, and biological testing. This iterative cycle allows for the rational design of more potent and selective compounds. The future exploration of this compound will undoubtedly benefit from such an integrated strategy.

Computational modeling and design will play a crucial role in predicting the binding modes of this compound derivatives to their biological targets. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the key interactions between the ligand and the protein, guiding the design of new analogs with improved properties. For instance, computational methods have been employed in the design of phosphine (B1218219) oxide-based compounds. dokumen.pub

These in silico predictions will then inform the chemical synthesis of new derivatives. Synthetic chemists will focus on developing efficient and versatile routes to access a diverse library of this compound analogs with systematic modifications to the core scaffold.

Finally, the synthesized compounds will be subjected to rigorous biological evaluation to determine their activity, selectivity, and mechanism of action. The data from these biological assays will then be fed back into the computational models, allowing for the refinement of the design strategy and the beginning of a new cycle of optimization. This integrated approach will be essential for harnessing the full potential of this compound as a scaffold for the development of novel chemical probes and therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.